5-Oxohexanal

Description

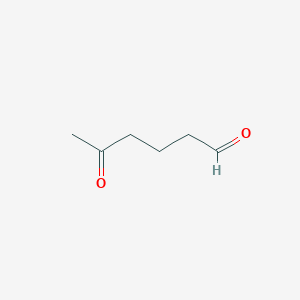

Structure

2D Structure

3D Structure

Properties

CAS No. |

505-03-3 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

5-oxohexanal |

InChI |

InChI=1S/C6H10O2/c1-6(8)4-2-3-5-7/h5H,2-4H2,1H3 |

InChI Key |

UCAQDIQSNVAWBD-UHFFFAOYSA-N |

SMILES |

CC(=O)CCCC=O |

Canonical SMILES |

CC(=O)CCCC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Oxohexanal

Strategic Disconnections and Retrosynthetic Analysis for 5-Oxohexanal

Retrosynthetic analysis of this compound typically identifies key disconnections that simplify the target molecule into readily available precursors deanfrancispress.com. As a 1,5-dicarbonyl compound, this compound can be envisioned as arising from several types of reactions. A common retrosynthetic pathway involves the cleavage of a carbon-carbon double bond, suggesting an ozonolysis reaction as a forward synthetic step youtube.com. For instance, this compound can be obtained through the ozonolysis of a suitable cyclic alkene, such as a derivative of cyclopentane (B165970) or a cyclohexene (B86901) derivative with an exocyclic double bond youtube.comdoubtnut.com.

Another strategic disconnection considers the formation of the aldehyde and ketone functionalities. One reported approach involves starting from cyclopentane, which undergoes a series of transformations: halogenation to chlorocyclopentane, hydrolysis to cyclopentanol, oxidation to cyclopentanone, followed by a Grignard reaction with methylmagnesium bromide, hydrolysis, dehydration to an alkene, and finally ozonolysis to yield this compound doubtnut.com.

A different retrosynthetic perspective might involve nitrile-based routes. For example, 5-oxohexanenitrile (B84432) intermediates can be converted into this compound through a two-step process involving partial hydrolysis to an imine intermediate, followed by oxidative workup. This route highlights the utility of nitrile functionalities as precursors to aldehydes .

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and often more sustainable routes for the synthesis of this compound and its derivatives, enabling precise control over reaction outcomes.

Transition metal catalysis plays a crucial role in modern organic synthesis, facilitating a wide array of transformations with high selectivity and efficiency nih.govmdpi.comwiley.com. While direct, dedicated syntheses of this compound solely via transition metal catalysis are less commonly highlighted in the literature compared to its use as a reactant in further transformations, the principles of transition metal catalysis are broadly applicable to the types of reactions that could form this compound. These include cross-coupling reactions, olefin metathesis, and oxidation reactions, where transition metals like palladium, platinum, and ruthenium can mediate carbon-carbon bond formation or functional group interconversions mdpi.comrsc.orgrsc.org. For instance, platinum catalysts have been effectively used in continuous-flow systems for the oxidation of alcohols to carboxylic acids, a principle that could be adapted for selective oxidation steps in a multi-step synthesis of this compound rsc.org. The ability of transition metals to tune chemo- and regioselectivity and enable asymmetric catalysis makes them powerful tools for complex synthetic challenges mdpi.com.

Organocatalysis, utilizing small organic molecules as catalysts, provides advantageous routes due to their mild reaction conditions, low cost, and ability to achieve high enantioselectivity mdpi.comsemanticscholar.org. This compound frequently serves as a substrate in organocatalytic cascade reactions to build more complex molecular architectures with multiple stereogenic centers.

A notable example involves the organocatalytic enantioselective Michael-acetalization-Henry reaction cascade of 2-hydroxynitrostyrene and this compound mdpi.comscilit.comnih.govacs.orgacs.orgresearchgate.netccu.edu.tw. This domino reaction, often promoted by bifunctional organocatalysts like Jørgensen-Hayashi catalysts, leads to the synthesis of hexahydro-6H-benzo[c]chromenones with high enantioselectivity (up to >99% ee) and four consecutive stereogenic centers mdpi.comscilit.comnih.govacs.org. The transformation of a NaBH₄-reduced adduct from this reaction to an aflatoxin system can be achieved via a Nef-cyclization process, assisted by ZnBr₂ scilit.comnih.gov.

Another organocatalytic approach for a derivative, 4-hydroxy-5-oxohexanal (B142339), involves a tandem Michael-aldol sequence using acrolein (propenal) and 4-hydroxybutan-2-one in the presence of L-proline as an organocatalyst . This method achieved a 67% yield after purification.

Table 1: Examples of Organocatalytic Reactions Involving this compound

| Reaction Type | Substrates | Catalyst | Product Class | Enantioselectivity (ee) | Reference |

| Michael-acetalization-Henry Cascade | 2-Hydroxynitrostyrene, this compound | Jørgensen-Hayashi | Hexahydro-6H-benzo[c]chromenones | Up to >99% | mdpi.comscilit.comnih.gov |

| Tandem Michael-Aldol (for 4-hydroxy-5-oxohexanal) | Acrolein, 4-Hydroxybutan-2-one, this compound | L-Proline | 4-Hydroxy-5-oxohexanal | Not specified |

Biocatalysis, utilizing enzymes or whole-cell systems, offers highly specific and selective transformations under mild conditions, often with reduced environmental impact mmu.ac.ukfrontiersin.orgisomerase.commdpi.com. While direct biocatalytic production of this compound as a primary target is less documented, enzymatic methods are explored for the modification of this compound or for producing related compounds.

For instance, biocatalytic oxidation pathways leverage microbial systems to achieve regiospecific hydroxylation. Pseudomonas putida KT2440, engineered to express cytochrome P450 monooxygenases, can convert this compound into 4-hydroxy-5-oxohexanal with high stereoselectivity . Fermentation parameters for this conversion include a substrate loading of 10 mM this compound, an incubation time of 48 hours, yielding 82% of the product with less than 5% over-oxidation to carboxylic acid .

Table 2: Biocatalytic Transformation of this compound

| Substrate | Biocatalyst | Transformation Type | Product | Yield | Stereoselectivity | Reference |

| This compound | Pseudomonas putida KT2440 | Hydroxylation | 4-Hydroxy-5-oxohexanal | 82% | High |

The development of "systems biocatalysis" integrates various aspects from retrosynthetic analysis to reaction engineering, aiming for resource-efficient and sustainable bioprocesses frontiersin.org. Enzymes can exhibit high specificity and activity, are relatively easy to remove, and have low environmental impact isomerase.com.

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is paramount in the synthesis of multifunctional compounds like this compound, which possesses both an aldehyde and a ketone group. The selective manipulation of one carbonyl group over the other, or the introduction of functionalities at specific positions along the carbon chain, is critical.

In the synthesis of this compound from cyclopentane, the ozonolysis step is crucial for the regioselective cleavage of the double bond to yield the desired diketone youtube.comdoubtnut.com. This reaction specifically targets the carbon-carbon double bond, forming two new carbonyl groups.

Another strategy involves nitrile hydrolysis and oxidation. Here, 5-oxohexanenitrile is partially hydrolyzed to an imine intermediate, which is then oxidized to the aldehyde . This two-step process requires careful control to prevent over-oxidation of the aldehyde to a carboxylic acid, demonstrating the importance of chemoselectivity in controlling the oxidation state of the carbonyl groups . Reaction conditions, such as the use of HCl and SnCl₂ for partial hydrolysis and MnO₂ for oxidation, are optimized to achieve the desired selectivity, with yields of 65–70% .

The synthesis of 4-hydroxy-5-oxohexanal from this compound via biocatalytic hydroxylation by Pseudomonas putida KT2440 also exemplifies regiospecificity, as the hydroxyl group is selectively introduced at the C4 position .

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous synthesis, offers significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced reaction control, greater safety, and ease of automation wuxiapptec.comvapourtec.combeilstein-journals.org. These benefits are particularly relevant for reactions involving hazardous intermediates or requiring precise control of reaction parameters.

While specific continuous flow syntheses dedicated solely to this compound are not extensively detailed in the provided search results, the principles and benefits of flow chemistry are highly applicable to its production. Multi-step continuous flow synthesis allows for the telescoping of reactions, where intermediates are directly carried to the next step without isolation, thereby increasing efficiency and reducing waste vapourtec.com.

Flow reactors, such as those offered by Vapourtec or Corning, provide platforms for various reaction types, including oxidations and reductions, which are integral to this compound synthesis wuxiapptec.comvapourtec.com. For example, continuous-flow methods for the direct oxidation of alcohols to carboxylic acids using platinum catalysts have demonstrated excellent stability and high yields, which could inform the design of oxidation steps for this compound production rsc.org. The precise control over residence time in flow reactors can be crucial for achieving chemoselectivity, such as preventing over-oxidation of the aldehyde group in this compound rsc.org. The ability to handle a wide range of temperatures and pressures in flow systems further enhances their versatility for complex synthetic sequences wuxiapptec.com.

Table 3: General Advantages of Flow Chemistry in Synthesis

| Advantage | Description | Relevance to this compound Synthesis | Reference |

| Improved Heat & Mass Transfer | Efficient removal/addition of heat, better mixing of reactants. | Critical for exothermic reactions or those requiring precise temperature control (e.g., oxidations). | vapourtec.com |

| Greater Reaction Control | Precise control over reaction time, temperature, and reagent addition. | Essential for achieving chemo- and regioselectivity and preventing side reactions. | vapourtec.com |

| Enhanced Safety | Reduced inventory of hazardous intermediates, rapid quenching capability. | Beneficial for handling reactive intermediates or reagents involved in this compound routes. | wuxiapptec.com |

| Ease of Automation | Facilitates multi-step telescoping and high-throughput experimentation. | Enables more efficient and scalable production of this compound. | vapourtec.combeilstein-journals.org |

Complex Chemical Transformations and Reactivity of 5 Oxohexanal

Multicomponent Reactions Involving 5-Oxohexanal as a Substrate

Multicomponent reactions (MCRs) are a highly efficient synthetic strategy, combining three or more reactants in a single pot to form a complex product, often with high atom economy and reduced waste generation. beilstein-journals.orgtcichemicals.comacsgcipr.org this compound, with its dual carbonyl groups, is well-suited for such convergent syntheses.

A notable example involves an organocatalytic enantioselective domino Michael-aldol condensation where this compound (or related 5-oxoalkanals) reacts with α,β-unsaturated aldehydes. This cascade reaction efficiently assembles densely functionalized cyclohexenes. Research has demonstrated that reactions utilizing the this compound variant can yield highly functionalized cyclohexenedicarbaldehydes with high diastereoselectivity and excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). msu.edu

Table 1: Selectivity in Organocatalytic Michael-Aldol Condensation with this compound

| Reaction Type | Substrate Variant | Product Class | Diastereoselectivity | Enantioselectivity |

| Domino Michael-Aldol Condensation | This compound | Cyclohexenedicarbaldehydes | High | >99% ee msu.edu |

Intramolecular Cyclization Reactions of this compound Derivatives

The linear structure of this compound, possessing two carbonyl groups separated by a carbon chain, makes it particularly prone to intramolecular cyclization, forming cyclic products.

Cycloaddition Reactions

Cycloaddition reactions involve the concerted combination of two unsaturated molecules to form a cyclic product, typically governed by orbital symmetry rules. libretexts.orglibretexts.orglibretexts.org While cycloadditions are a fundamental class of pericyclic reactions, direct examples of this compound itself participating as a diene or dienophile in classical [m+n] cycloaddition reactions (such as the Diels-Alder reaction) are not extensively reported in the literature. Its bifunctional nature more commonly directs its reactivity towards other intramolecular cyclization pathways, particularly those involving carbonyl condensations.

Intramolecular Aldol (B89426) and Related Condensations

The intramolecular aldol condensation is a highly significant reaction for this compound, leading to the formation of cyclic α,β-unsaturated carbonyl compounds. In this reaction, an enolate formed from one carbonyl group (typically the ketone due to its more acidic α-hydrogens or the aldehyde for kinetic reasons) attacks the other carbonyl group within the same molecule, followed by dehydration.

For this compound, the intramolecular aldol condensation predominantly yields cyclohex-2-en-1-one. fishersci.ca This process involves the deprotonation of an α-hydrogen to one of the carbonyls, followed by nucleophilic attack on the other carbonyl, and subsequent elimination of water to form the conjugated enone. fishersci.ca Studies have investigated the kinetics and equilibrium constants for both the aldol addition and elimination steps in the intramolecular condensation of this compound. The addition step for this compound has been found to be more favorable, with a rate similar to that observed for heptanedione. ontosight.aidoubtnut.com

Oxidation and Reduction Chemistry of Carbonyl Moieties in this compound

As a compound containing both aldehyde and ketone functionalities, this compound exhibits characteristic oxidation and reduction chemistry. The carbonyl groups in this compound can be reduced to their corresponding alcohol forms. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can achieve this transformation. openstax.org Given that aldehydes are generally more reactive towards nucleophilic addition and reduction than ketones, selective reduction of the aldehyde group in this compound is often achievable under controlled conditions, leading to 5-hydroxyhexanal. Conversely, more powerful or specific conditions might be required for the reduction of the ketone or for the complete reduction of both carbonyls to form a diol or alkane. openstax.org

Oxidation of this compound can also occur. While this compound itself is a product of oxidation (e.g., from corresponding alcohols or via ozonolysis of specific alkenes), its aldehyde group can be further oxidized to a carboxylic acid. The ketone group is generally more resistant to oxidation compared to the aldehyde.

Nucleophilic Additions and Conjugate Additions to this compound

The electrophilic nature of the carbonyl carbons in this compound makes them susceptible to nucleophilic attack. The aldehyde carbonyl is typically more reactive towards nucleophilic addition than the ketone carbonyl. openstax.org Various nucleophiles can add to these carbonyl groups, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, reactions with hydride reagents (as discussed in reduction) lead to alcohols. openstax.org Grignard reagents, strong carbon nucleophiles, can add to either the aldehyde or ketone, forming tertiary or secondary alcohols, respectively, depending on the site of attack. The synthesis of this compound itself can involve a Grignard reaction on cyclopentanone, demonstrating the nucleophilic addition to a ketone. doubtnut.com Furthermore, this compound can react with amines to form imines (from the aldehyde) or enamines (from the ketone), which are important intermediates in organic synthesis. openstax.org

Conjugate additions, specifically Michael additions, are also relevant for this compound, particularly when it or its derivatives can form α,β-unsaturated systems or when it acts as a Michael acceptor. As highlighted in the multicomponent reaction section, the organocatalytic domino Michael-aldol condensation explicitly involves a Michael addition as a crucial initial step, where the α,β-unsaturated aldehyde acts as a Michael acceptor, followed by intramolecular aldol cyclization. msu.edu

Pericyclic Reactions and Rearrangements of this compound Scaffolds

Pericyclic reactions are a class of concerted reactions characterized by a cyclic transition state involving the redistribution of electrons. These include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements (e.g., Cope or Claisen rearrangements). libretexts.orgegyankosh.ac.in While these reaction types are fundamental in organic chemistry, the direct involvement of this compound itself in classical pericyclic rearrangements or electrocyclic reactions is not commonly documented. The linear keto-aldehyde structure of this compound does not inherently possess the extended conjugated π-systems typically required for such transformations without significant prior chemical modification or incorporation into a larger, suitable scaffold. Its reactivity profile is more dominated by its carbonyl functionalities and the potential for intramolecular cyclizations via aldol or similar condensation pathways.

Mechanistic Elucidation of Reactions Involving 5 Oxohexanal

Kinetic and Thermodynamic Studies of 5-Oxohexanal Reactions

Kinetic and thermodynamic investigations provide fundamental insights into the feasibility and rate of chemical reactions involving this compound. For intramolecular condensation reactions, such as aldol (B89426) additions and subsequent eliminations, rate and equilibrium constants have been determined. Studies comparing this compound with other dicarbonyl compounds like 2,5-hexanedione, 2,6-heptanedione, and 1-phenyl-1,5-hexanedione (B3192491) reveal distinct energetic profiles. For instance, the aldol addition step for this compound is reported to be more favorable, although its rate is similar to that observed for heptanedione stackexchange.comresearchgate.net.

Detailed analysis, often employing theoretical frameworks such as Marcus theory, has shown that the intrinsic barriers for intramolecular reactions of this compound and related compounds are comparable to those observed in their intermolecular counterparts stackexchange.comresearchgate.net. This implies that the rate constants for intramolecular aldol reactions can be predicted based on the energetics of the reactions stackexchange.comresearchgate.net. Such studies are essential for understanding the factors that govern reaction efficiency and selectivity.

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient intermediates are pivotal for elucidating reaction mechanisms. In reactions involving this compound, particularly intramolecular transformations, the formation of specific intermediates dictates the reaction pathway and the ultimate product.

For example, in intramolecular aldol condensation, a well-studied reaction for dicarbonyl compounds, the mechanism proceeds through the formation of an enolate ion from one of the carbonyl groups chegg.com. This enolate then acts as a nucleophile, attacking the other carbonyl group within the same molecule. This nucleophilic addition leads to a β-hydroxy carbonyl intermediate, which subsequently undergoes dehydration to form a cyclized enone chegg.com. The presence of both an aldehyde and a ketone in this compound allows for multiple possible enolate formations and subsequent cyclizations, leading to different ring sizes and products depending on the specific carbonyl group that forms the enolate and the one that is attacked.

Transition State Analysis Using Computational and Experimental Approaches

Transition state analysis is critical for understanding the energy landscape of a reaction and the molecular structures at the peak of the energy barrier. Since transition states are fleeting and challenging to observe experimentally, computational chemistry plays a significant role in their elucidation mit.edu.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory, are widely employed to calculate transition state geometries and corresponding energy barriers mit.educsustan.edu. These approaches allow researchers to map potential energy surfaces and gain insights into the interactions that shape the reaction path csustan.edu. For this compound, computational studies can help identify the most favorable transition states for different reaction pathways, such as intramolecular aldol condensation or other cyclization processes. Experimental kinetic and equilibrium data, as discussed in Section 4.1, complement computational findings by providing real-world validation of the calculated intrinsic barriers and reaction energetics stackexchange.comresearchgate.net.

Solvent Effects and Catalytic Activation Mechanisms

Solvent effects and catalytic activation mechanisms significantly influence the rate and selectivity of reactions involving this compound. The choice of solvent can impact reaction rates by differentially stabilizing reactants, intermediates, or transition states through solvation ajgreenchem.comlibretexts.org.

In a domino Michael-acetalization-Henry reaction involving this compound, the reaction yield and rate were found to be highly dependent on the solvent system used acs.orgacs.org. Chlorinated solvents like chloroform (B151607) (CHCl3) and dichloromethane (B109758) (CH2Cl2) were observed to expedite the process and lead to higher yields acs.org. Furthermore, conducting the reaction "on water" significantly facilitated the transformation, resulting in an improved yield of the desired product acs.org. This highlights the importance of solvent polarity and hydrogen-bonding capabilities in mediating the reaction pathway.

Catalysis, whether homogeneous or heterogeneous, accelerates chemical reactions by providing an alternative reaction pathway with a lower activation energy gunt.de. Catalysts achieve this by forming an activated complex with the reactants, which requires less energy to form than the uncatalyzed transition state gunt.de. For reactions like the aldol condensation of this compound, base catalysis is typically employed to facilitate the formation of the enolate intermediate chegg.com. The specific type and concentration of the catalyst, along with temperature, are critical parameters that are optimized to control the reaction outcome and minimize side reactions gunt.de.

The following table summarizes the observed solvent effects on a domino reaction involving this compound:

| Solvent System | Yield (%) | Reaction Time | Notes |

| Ethanol (95%) | 43 | 96 h | Baseline acs.org |

| THF | 22-32 | 7 days | Sluggish acs.org |

| Toluene | 22-32 | 7 days | Sluggish acs.org |

| DMF | 22-32 | 7 days | Sluggish acs.org |

| CH3CN | 22-32 | 7 days | Sluggish acs.org |

| CHCl3 | Higher | Expedited | Expedited process, higher yields acs.org |

| CH2Cl2 | Higher | Expedited | Expedited process, higher yields acs.org |

| "On Water" | 74 | 28 h | Facilitated reaction, higher yield acs.org |

Isotopic Labeling Studies in this compound Reactivity

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracking the fate of specific atoms within a molecule during a chemical transformation wikipedia.orgnumberanalytics.com. This involves replacing one or more atoms in the reactant with their stable or radioactive isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O)) wikipedia.orgsymeres.com. By analyzing the position of these labels in the reaction products using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the sequence of bond-breaking and bond-forming events wikipedia.orgnumberanalytics.comsymeres.com.

While specific isotopic labeling studies focusing solely on the reactions of this compound were not extensively detailed in the provided literature, the methodology is broadly applicable to understanding the reactivity of carbonyl compounds. For instance, kinetic isotope effects (KIE) using deuterated analogs can reveal rate-determining steps and the involvement of C-H bonds in the transition state . Similarly, oxygen-18 labeling could be used to track the incorporation of oxygen atoms during oxidation or hydrolysis reactions . These studies provide direct experimental evidence to support proposed mechanistic pathways for this compound reactions.

Theoretical and Computational Studies of 5 Oxohexanal Chemistry

Quantum Chemical Calculations on 5-Oxohexanal Conformational Space

Quantum chemical calculations are fundamental for mapping the conformational landscape of molecules, identifying stable geometries, and determining their relative energies. For flexible molecules such as this compound, which possesses several rotatable bonds, understanding its conformational preferences is crucial as different conformers can exhibit distinct reactivities and spectroscopic signatures mdpi.comresearchgate.netresearchgate.net.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational technique used to simulate the time-dependent motion of atoms and molecules under predefined conditions, such as temperature and pressure bnl.gov. This approach is invaluable for studying the dynamic behavior of molecules and their interactions within various environments, including solvents or with other chemical species bnl.gov.

For this compound, MD simulations could be employed to investigate its interactions with solvent molecules, assessing pathways such as hydrolysis or oxidation in solution . By simulating the system over time, MD can reveal how the molecule moves, vibrates, and interacts with its surroundings, providing insights into its solvation shell, diffusion properties, and conformational changes in a dynamic environment. While direct MD studies on this compound are not specifically detailed in the provided literature, similar compounds containing an "oxo" group, such as 5-oxo-hexahydroquinoline derivatives, have been studied using MD simulations to investigate their binding interactions with biological targets like P-glycoprotein nih.gov. This demonstrates the applicability of MD to understand the interaction profiles of molecules with similar structural motifs. These simulations can reveal specific interaction sites and the stability of molecular complexes through analyses of hydrogen bonds and other non-covalent interactions nih.govejbio.org.

Prediction of Reaction Pathways and Energy Landscapes for this compound Transformations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are indispensable for predicting reaction pathways and constructing energy landscapes for chemical transformations nih.govmdpi.com. These computational approaches allow researchers to elucidate the detailed mechanisms of reactions, identify crucial intermediates, and determine the energy barriers associated with each step.

For this compound, such studies would focus on understanding its reactivity, including potential tautomerization or dimerization processes, by identifying the energy barriers involved . DFT calculations can pinpoint reactive sites within the molecule by analyzing molecular orbital energy levels, atomic charge distributions, and local electron densities mdpi.com. This enables the prediction of how this compound might react with other molecules, undergo intramolecular rearrangements, or participate in complex reaction cascades. The ability to calculate critical molecular-level descriptors and analyze the stability of transition states is vital for understanding reaction kinetics and thermodynamics, ultimately aiding in the optimization of synthesis pathways by identifying routes with lower energy barriers and mitigating production risks mdpi.com. The theoretical prediction of reaction products and pathways, as seen in studies of other organic compounds, underscores the power of these methods in guiding synthetic chemistry science.gov.

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method for investigating the electronic structure and properties of atoms and molecules nih.govwikipedia.org. Its application in chemical research, including for compounds like this compound, is extensive due to its balance of computational cost and accuracy.

DFT can be used to calculate fundamental electronic properties, such as frontier molecular orbitals (HOMO/LUMO), which are critical for predicting nucleophilic and electrophilic sites and understanding molecular reactivity nih.govmdpi.com. By analyzing the energy gap between the HOMO and LUMO, insights into the molecule's chemical hardness, softness, and electrophilicity can be gained mdpi.com. Furthermore, DFT enables the calculation of atomic charge distributions and local electron densities, which are crucial for identifying reactive sites and analyzing the stability of transition states mdpi.com. Beyond electronic properties, DFT is also employed to predict vibrational frequencies and chemical shifts, which can be directly compared with experimental spectroscopic data (e.g., IR, NMR) for structural elucidation and validation researchgate.net. The accuracy of DFT calculations is dependent on the choice of functionals and basis sets, and ongoing research continues to refine these methodologies to achieve higher chemical accuracy nih.govmdpi.comwikipedia.org.

Computational Design of Catalysts for this compound Reactions

The computational design of catalysts represents a frontier in chemical research, aiming to create highly efficient and selective catalytic systems for specific chemical transformations bakerlab.orguib.nonih.gov. For reactions involving this compound, computational methods can play a significant role in guiding the development of novel catalysts.

Computational tools can assist in interpreting experimental results, guiding synthetic efforts, and predicting the activity and selectivity of potential catalysts uib.no. The process often begins with a quantum mechanically calculated transition state of the target transformation, sometimes referred to as a "theozyme" in enzyme design bakerlab.orgnih.gov. By understanding the electronic and geometric requirements for stabilizing this transition state, computational chemists can design catalytic sites or environments that promote the desired reaction. This can involve designing new protein scaffolds for enzyme catalysis or identifying suitable homogeneous or heterogeneous catalysts bakerlab.orgnih.govnih.gov. While direct examples for this compound are not available, the general principles of designing catalysts for challenging reactions, such as stereoselective carbon-carbon bond forming reactions like the Diels-Alder reaction, highlight the potential for computational approaches to engineer catalysts that precisely control the reactivity and selectivity of this compound transformations nih.gov. This includes optimizing binding pockets, introducing specific functional groups, or tuning the electronic structure of the active surface nih.govnih.gov.

5 Oxohexanal As a Strategic Building Block in Complex Molecule Synthesis

Total Synthesis of Natural Products Incorporating 5-Oxohexanal Motifs

This compound and its derivatives have demonstrated significant utility in the total synthesis of complex natural products, serving as key intermediates for constructing challenging molecular scaffolds.

One notable application involves the organocatalytic enantioselective Michael–acetalization–Henry reaction cascade, where this compound is reacted with 2-hydroxynitrostyrene. This cascade facilitates the synthesis of hexahydro-6H-benzo[c]chromenones, compounds possessing four consecutive stereogenic centers with high enantioselectivity, often exceeding 99% ee. wikidata.orgnih.gov These hexahydro-6H-benzo[c]chromenones serve as crucial intermediates, and their transformation, for instance, via a Nef-cyclization process, can lead to the synthesis of aflatoxin analogues. wikidata.org This methodology highlights the capacity of this compound to contribute to the stereoselective construction of complex polycyclic systems found in natural products.

Another significant role is observed with 2-isopropyl-5-oxohexanal (B107532), a derivative of this compound, which acts as a pivotal intermediate in the synthesis of various terpene compounds, including β-Phellandrene and Cryptone. The formation of racemic 2-isopropyl-5-oxohexanal can be achieved through the Michael addition of isovaleraldehyde (B47997) and methyl vinyl ketone, typically yielding around 69%. Subsequently, this intermediate can be subjected to base-mediated phase transfer systems to yield compounds like racemic cryptone, often in approximately 62% yield. The versatility of 2-isopropyl-5-oxohexanal further extends to its application in the total synthesis of eudesmane (B1671778) terpenes, showcasing its importance in accessing diverse natural product scaffolds.

Table 1: Examples of Natural Product Synthesis Involving this compound and Derivatives

| Natural Product / Class | This compound Role (or Derivative) | Reaction Type / Key Step | Enantioselectivity | Yield (if reported) | Reference |

| Hexahydro-6H-benzo[c]chromenones (Aflatoxin Analogues) | Reactant | Organocatalytic Michael–acetalization–Henry cascade | >99% ee | 74% (isolated) | wikidata.org |

| β-Phellandrene / Terpene Compounds | Intermediate (as 2-isopropyl-5-oxohexanal) | Michael addition, subsequent transformations | Not specified | Not specified | |

| Cryptone | Intermediate (as 2-isopropyl-5-oxohexanal) | Base-mediated phase transfer system | Not specified | 62% (racemic) |

Synthesis of Heterocyclic Compounds from this compound

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

In the context of nitrogen-containing heterocycles, this compound has been implicated in cascades leading to pyrrole (B145914) synthesis. Specifically, it can be generated as a product in transaminase-triggered cascades and subsequently utilized in Knorr pyrrole synthesis pathways. While the Knorr pyrrole synthesis typically involves 1,4-dicarbonyl compounds, the reactivity of keto-aldehydes like this compound, or their derivatives, can be leveraged to form pyrrole adducts through reactions with primary amines, often proceeding via hemiaminal cyclization.

Furthermore, the aforementioned hexahydro-6H-benzo[c]chromenones, synthesized using this compound, are themselves a significant class of oxygen-containing heterocyclic compounds. wikidata.orgnih.gov The ability to form such complex, stereochemically rich heterocycles underscores the versatility of this compound as a building block. The derivative 2-isopropyl-5-oxohexanal has also been noted for its capacity to facilitate the introduction of diverse heterocyclic substructures, including (benzo)furans, (benzo)thiophenes, dithiins, thiazoles, and indoles, through intramolecular annulation steps. This broad applicability highlights its potential in the modular synthesis of a wide range of heterocyclic systems.

Role of this compound in Polymer Chemistry and Material Science Precursor Synthesis

While direct examples of this compound as a primary monomer in the synthesis of large-scale polymers are less frequently detailed in general literature, its structural characteristics position it as a valuable "Material Building Block" and a component in "Polymer Science Material Building Blocks."

The presence of both aldehyde and ketone functionalities in this compound suggests its inherent potential for participation in various polycondensation reactions. For instance, it could serve as a monomer in reactions with diamines to form polyimines, or, following selective reduction or oxidation, be incorporated into polyesters or polyamides. Its bifunctional nature allows for the creation of repeating units that can lead to polymeric structures with tailored properties.

Beyond direct polymerization, this compound also plays a role in broader material science applications. It is recognized as a biomass-derived oxygenated hydrocarbon. Such compounds can be catalytically converted into aromatic hydrocarbons using catalysts like ZSM-5, a process relevant to the production of fuels and various chemical feedstocks for the materials industry. This indicates its potential as a renewable resource for the synthesis of fundamental building blocks for diverse materials.

Development of Novel Synthetic Reagents and Ligands from this compound

This compound serves as a valuable starting point for the preparation of various synthetic derivatives and reagents due to its distinct and differentially reactive functional groups. nih.gov The aldehyde and ketone moieties offer opportunities for selective chemical transformations, allowing for the introduction of new functionalities or the creation of more complex structures.

One example of its utility in reagent development is its application in Wittig olefination reactions. This compound can be reacted with various phosphorus ylides to yield ketoenones. These ketoenones are important synthetic intermediates, providing access to a range of unsaturated carbonyl compounds that can undergo further reactions, such as Michael additions or cyclizations.

The versatile structure of this compound also suggests its potential in the development of novel ligands, particularly chiral ligands, for asymmetric catalysis. While direct examples of this compound being converted into a ligand are not extensively documented, its bifunctional nature provides a scaffold where chirality could be introduced and further functionalization could lead to the creation of coordinating sites. The ability to selectively modify either the aldehyde or ketone group, or both, offers a pathway to design and synthesize new ligands with specific binding affinities and stereocontrol capabilities for various transition-metal catalyzed reactions.

Table 2: Applications in Synthetic Reagent Development

| Application Area | Role of this compound (or Derivative) | Specific Transformation / Product | Reference |

| Synthetic Intermediates | Starting material | Formation of ketoenones via Wittig olefination | |

| General Derivatization | Starting point for derivatives | Preparation of various functionalized compounds | nih.gov |

Advanced Analytical Methodologies for Research on 5 Oxohexanal

In Situ Spectroscopic Techniques for Reaction Monitoring (e.g., FT-IR, Raman, NMR)

In situ spectroscopic techniques are indispensable for real-time monitoring of reactions involving 5-Oxohexanal, offering insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts without the need for sampling and off-line analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for the structural confirmation and quantitative analysis of this compound . Its ability to provide detailed information on coupling patterns and carbonyl signals is critical for verifying the compound's structure . Benchtop NMR systems have emerged as valuable instruments for on-line reaction monitoring, allowing researchers to track the progress of chemical reactions, identify and quantify chemical moieties, and even determine stereochemical outcomes directly in the laboratory environment qd-latam.commagritek.commanufacturingchemist.com. A significant advantage of NMR is its intrinsic quantitative nature, often eliminating the need for external calibration or reference compounds for concentration determination qd-latam.com. For this compound, NMR spectra are available, aiding in its identification and characterization nih.gov.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is widely employed for identifying functional groups and monitoring chemical changes during reactions. For carbonyl compounds like this compound, FT-IR is particularly useful for detecting characteristic α,β-unsaturated carbonyl stretching frequencies, typically in the range of 1680–1720 cm⁻¹ . This technique can be used to observe the formation or disappearance of aldehyde and ketone groups, providing real-time information on reaction progress researchgate.netmdpi.comspectroscopyonline.comresearchgate.net. FT-IR spectra for this compound are documented, serving as a reference for its vibrational characteristics nih.gov.

Raman Spectroscopy: While not explicitly detailed for in situ monitoring of this compound in the provided search results, Raman spectroscopy is a complementary vibrational technique to FT-IR. It is highly sensitive to changes in molecular structure and bonding, particularly carbon-carbon and carbon-oxygen double bonds, making it suitable for monitoring reactions involving aldehydes and ketones. Its ability to work with aqueous solutions and through glass reactors makes it an excellent candidate for in situ reaction monitoring, providing insights into bond formation and cleavage during transformations of this compound.

Advanced Chromatographic Methods for Complex Mixture Analysis in this compound Research

Chromatographic methods are essential for the separation, identification, and quantification of this compound in complex reaction mixtures or environmental samples, especially when dealing with impurities or derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard technique for analyzing volatile and semi-volatile organic compounds, offering both separation and identification capabilities. It is frequently utilized for purity validation and the analysis of complex mixtures containing this compound or its derivatives japer.inpnrjournal.comijiset.com. For instance, GC-MS has been used to identify 2-isopropyl-5-oxohexanal (B107532) in essential oils japer.in. In research on degradation products, GC-MS plays a crucial role in detecting and identifying various carbonyl compounds, including those related to this compound researchgate.net. GC-MS spectra for this compound are available, facilitating its identification in various samples nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with detectors like Diode Array Detection (DAD), is invaluable for the analysis of less volatile or thermally unstable compounds, as well as for separating components in complex mixtures. It has been applied to the purity validation and analysis of derivatives such as 4-Hydroxy-5-oxohexanal (B142339) . HPLC methods are developed to achieve optimal separation of target compounds from co-eluting species, utilizing various stationary phases and mobile phase gradients researchgate.netmedcrop.or.krnih.gov. This allows for the accurate quantification of this compound and its related compounds, even in the presence of numerous impurities or byproducts.

Mass Spectrometry for Structural Elucidation and Mechanistic Insights (e.g., HRMS, MS/MS)

Mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are critical for unambiguously identifying this compound, elucidating the structures of its derivatives, and gaining mechanistic insights into its reactions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the exact molecular formula of this compound and its related compounds . This precision is vital for distinguishing between compounds with very similar nominal masses. HRMS, often performed using instruments like Orbitrap, is routinely employed for the structural elucidation of degradation products and unknown compounds in complex samples, providing confidence in their elemental composition scirp.org.

Tandem Mass Spectrometry (MS/MS): MS/MS involves the fragmentation of selected precursor ions to produce characteristic product ion spectra. This technique is instrumental in providing detailed structural information and understanding fragmentation pathways, which can offer mechanistic insights into chemical reactions nih.govlcms.cznih.gov. For this compound, MS/MS can be used to confirm its structure by observing expected fragmentation patterns of its aldehyde and ketone functionalities. Furthermore, in studies involving the synthesis or degradation of this compound, MS/MS can help identify intermediates and byproducts by analyzing their unique fragmentation signatures, providing a deeper understanding of reaction mechanisms lcms.czresearchgate.net.

Development of Novel Sensors and Probes for this compound Detection in Research Contexts

The development of specific sensors and probes for this compound is an emerging area of research, aiming to enable rapid, selective, and sensitive detection in various research applications, potentially including monitoring its presence in biological systems or environmental samples.

While direct examples of novel sensors and probes specifically for this compound are limited in the provided results, the broader field of chemical sensor development for volatile organic compounds (VOCs) and aldehydes offers a framework researchgate.netmdpi.commdpi.com. Research in this area often focuses on materials like metal oxides (MOX) and conducting polymers (CP) due to their responsiveness to gas-phase molecules mdpi.commdpi.com. The principles applied to general aldehyde detection, such as those based on specific chemical reactions that produce a measurable signal (e.g., colorimetric, fluorescent, or electrochemical changes), could be adapted for this compound. For instance, studies have explored aging sensors based on carbon black/polymer composites, which could potentially be tuned for specific carbonyl compounds researchgate.net. Future research may focus on developing highly selective molecular recognition elements that bind to this compound, coupled with transducers that convert this binding event into a detectable signal, thereby enabling its direct and sensitive detection in various research contexts nih.gov.

Formation and Degradation Pathways of 5 Oxohexanal in Chemical Processes

Generation of 5-Oxohexanal in Non-Biological Chemical Degradation Systems

This compound can be generated through several non-biological chemical degradation processes, primarily involving the cleavage of carbon-carbon double bonds in larger molecules.

A prominent method for the formation of this compound is ozonolysis . This reaction involves the cleavage of an alkene's double bond by ozone (O₃), followed by reductive workup, typically with zinc (Zn) and water (H₂O) or acetic acid (CH₃COOH), to yield carbonyl compounds. For instance, this compound can be obtained by the ozonolysis of specific cyclic and straight-chain alkenes. One such precursor is 1-methylcyclopentene, which, upon ozonolysis, yields this compound. askfilo.comdoubtnut.comdoubtnut.comyoutube.comaskfilo.comdoubtnut.comyoutube.com

The synthesis of this compound from cyclopentane (B165970) also illustrates a multi-step non-biological route, culminating in an ozonolysis step. This pathway involves initial halogenation of cyclopentane, followed by hydrolysis to form cyclopentanol. Subsequent oxidation yields cyclopentanone, which then undergoes a Grignard reaction, hydrolysis, and dehydration to produce an alkene. The final ozonolysis of this alkene generates this compound. doubtnut.com

Table 1: Examples of this compound Formation via Ozonolysis

| Precursor Compound | Reaction Type | Key Reagents/Conditions | Product | Reference |

| 1-Methylcyclopentene | Ozonolysis | O₃, then Zn/CH₃COOH | This compound | askfilo.comdoubtnut.com |

| Specific Straight-Chain Alkene | Ozonolysis | O₃, then Zn/H₂O | This compound | doubtnut.comyoutube.comdoubtnut.comyoutube.com |

This compound itself can also undergo non-biological transformations. For example, it can be selectively oxidized. The aldehyde group of this compound can be oxidized to a carboxylic acid, forming 5-oxohexanoic acid, typically using reagents like sodium hydroxide (B78521) (NaOH). askfilo.com Additionally, this compound can undergo intramolecular aldol (B89426) condensation, a cyclization reaction that transforms it into a cyclized enone. doubtnut.com This reaction is an internal rearrangement rather than a degradation into smaller fragments.

Role of this compound as an Intermediate in Industrial Chemical Reactions

This compound serves as a valuable intermediate in various industrial chemical reactions, particularly in the synthesis of complex organic molecules. Its bifunctional nature, possessing both aldehyde and ketone groups, allows for diverse synthetic applications.

One significant application is its role in organocatalytic enantioselective Michael–acetalization–Henry reaction cascades . In these complex domino reactions, this compound reacts with 2-hydroxynitrostyrenes to produce hexahydro-6H-benzo[c]chromenones, which are molecules with multiple stereogenic centers. This type of reaction is crucial in the synthesis of advanced organic compounds, including potential aflatoxin analogues. researchgate.net

Furthermore, this compound can be utilized in the Wittig reaction . This reaction is employed to introduce a methylidene group (CH₂=) into a molecule. The Wittig reaction involving this compound is particularly favored for small-scale syntheses where high geometric purity of the product is required.

Beyond direct chemical synthesis, this compound also acts as a precursor in biocatalytic processes. For instance, in enzymatic methods, engineered microbial systems such as Pseudomonas putida KT2440 can convert this compound into 4-hydroxy-5-oxohexanal (B142339) through a highly stereoselective oxidation. This highlights its utility as a starting material for the biocatalytic production of more complex oxygenated compounds.

Table 2: Industrial Chemical Reactions Involving this compound

| Reaction Type | Role of this compound | Product Class | Key Features | Reference |

| Michael–Acetalization–Henry Cascade | Reactant | Hexahydro-6H-benzo[c]chromenones | Synthesis of complex polycyclic compounds with high enantioselectivity | researchgate.net |

| Wittig Reaction | Reactant | Methylidene-containing compounds | Introduction of a methylidene group with high geometric purity | |

| Biocatalytic Oxidation | Substrate | 4-Hydroxy-5-oxohexanal | Stereoselective hydroxylation by engineered microorganisms |

Environmental Chemical Transformations Leading to or from this compound

This compound is not only a product of controlled laboratory or industrial processes but also emerges from environmental chemical transformations, particularly in the degradation of polymeric materials.

Formation in the Environment: this compound has been identified as a degradation product of oxo-biodegradable polyethylene (B3416737) (LDPE-MB). This occurs through abiotic oxidation processes, where polyethylene films containing pro-oxidant additives undergo chain cleavage, leading to the formation of various carbonyl compounds, including aldehydes and ketones like this compound. researchgate.netresearchgate.netresearchgate.net This indicates that it can be a transient compound formed during the environmental breakdown of plastics. The general process of abiotic oxidation of polymers introduces functional groups, such as carbonyls, which can include aldehydes and ketones. researchgate.net

Degradation in the Environment: While its formation in environmental contexts is documented, specific detailed pathways for the environmental degradation of this compound itself are less extensively described in the provided literature. However, as an aldehyde, this compound is susceptible to further oxidation in the environment, likely leading to the corresponding carboxylic acid, 5-oxohexanoic acid. This type of transformation is a common fate for aldehydes under oxidative conditions, which can occur abiotically (e.g., photo-oxidation) or biotically (e.g., microbial enzymatic oxidation). The general concept of hydrolysis, photolysis, or pyrolysis contributing to the breakdown of compounds in the environment is also relevant, suggesting potential abiotic degradation routes for this compound. researchgate.net Furthermore, the assimilation of small organic compounds, including carboxylic acids, alcohols, and ketones, by microorganisms is a known biotic degradation pathway for products of polymer breakdown. researchgate.net

Future Outlook and Grand Challenges in 5 Oxohexanal Research

Exploration of Unprecedented Reactivity of 5-Oxohexanal

A primary challenge in this compound research is the comprehensive exploration of its reactivity, particularly focusing on unprecedented chemical transformations. The presence of two distinct carbonyl functionalities within a flexible four-carbon chain allows for a rich landscape of intramolecular reactions.

The spatial proximity of the aldehyde at C1 and the ketone at C5 enables this compound to act as a precursor for various heterocyclic compounds through intramolecular cyclization. nih.govnih.govrsc.orgfrontiersin.org Depending on the reaction conditions and catalysts employed, it is conceivable to selectively form five- or six-membered rings, which are core structures in many pharmaceuticals and natural products. Future research will likely focus on developing catalytic systems that can control the regioselectivity of these cyclizations. For instance, acid or base catalysis could promote intramolecular aldol (B89426) condensation or related reactions to yield cyclic enones, valuable synthetic intermediates.

Furthermore, the reactivity of 1,5-dicarbonyl compounds is not always straightforward to extrapolate from simpler monofunctional or α-dicarbonyl molecules. copernicus.org The interplay between the two carbonyl groups, mediated by the alkyl chain, could lead to novel reaction pathways that are not readily predictable. A grand challenge lies in discovering and mechanistically understanding these unique transformations. This could involve exploring reactions under unconventional conditions, such as photochemistry, electrochemistry, or the use of novel organometallic catalysts, to access reaction pathways that are otherwise inaccessible.

Table 1: Potential Intramolecular Reactions of this compound

| Reaction Type | Potential Product Class | Significance |

|---|---|---|

| Aldol Condensation | Cyclic Enones (e.g., Cyclopentenone derivatives) | Key intermediates in natural product synthesis. |

| Wittig/Horner-Wadsworth-Emmons | Cyclic Alkenes | Versatile building blocks for complex molecules. |

| Reductive Amination | Cyclic Amines (e.g., Piperidine derivatives) | Core structures in many alkaloids and pharmaceuticals. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

A significant challenge is the development of predictive models specifically tailored for bifunctional molecules like this compound. AI algorithms, trained on vast databases of chemical reactions, can forecast the most probable outcomes of a reaction under various conditions, including temperature, solvent, and catalyst. researchgate.neteurekalert.org This would allow researchers to screen for optimal conditions to achieve a desired product, such as a specific heterocyclic derivative, thereby reducing the time and resources spent on experimental trial and error. chemcopilot.com

Development of Sustainable and Economical Routes for this compound Derivatives

Historically, the synthesis of dicarbonyl compounds often relies on petrochemical feedstocks and processes like ozonolysis. youtube.com A major grand challenge is to shift this paradigm towards more sustainable and economical manufacturing processes, particularly for the derivatives of this compound. This involves leveraging renewable resources and adhering to the principles of green chemistry.

One promising avenue is the synthesis of this compound precursors from biomass. researchgate.net Carbohydrates, which are abundant and renewable, can be converted into platform chemicals that could potentially be transformed into this compound or its derivatives through catalytic processes. nso-journal.orgnso-journal.org Developing efficient, high-yield catalytic systems for these transformations is a key research goal. This includes the design of catalysts that are robust, recyclable, and operate under mild conditions.

Table 2: Comparison of Synthetic Approaches for this compound Derivatives

| Approach | Feedstock | Key Advantages | Key Challenges |

|---|---|---|---|

| Traditional | Petrochemicals (e.g., cyclic alkenes) | Established technology. | Reliance on fossil fuels, often harsh conditions. |

| Biomass Conversion | Carbohydrates, Lignocellulose | Renewable, potentially lower carbon footprint. | Development of efficient and selective catalysts. nso-journal.org |

| Biocatalysis | Renewable feedstocks | High selectivity, mild conditions, biodegradable catalysts. rsc.org | Enzyme discovery, stability, and cost. |

Contribution of this compound Chemistry to Emerging Technologies

The unique bifunctional structure of this compound makes it a highly versatile chemical building block with the potential to contribute significantly to emerging technologies, including advanced materials, nanotechnology, and pharmaceuticals. biophysics.org

In polymer science, this compound can serve as a monomer or a cross-linking agent. The differential reactivity of its aldehyde and ketone groups allows for precise control over polymerization reactions, leading to the creation of advanced polymers with tailored properties. auburn.edu For example, selective reaction at the aldehyde group could yield a linear polymer, with the ketone groups along the backbone available for subsequent modification or cross-linking. This could lead to the development of functional polymers for applications ranging from specialty coatings to advanced composites. nih.govrsc.org

In the realm of nanotechnology and medicine, this compound derivatives could be used to synthesize novel drug delivery systems or act as intermediates in the production of complex active pharmaceutical ingredients. nih.govnih.gov Its ability to form heterocyclic structures is particularly relevant, as these motifs are prevalent in medicinal chemistry. The challenge lies in designing and synthesizing specific this compound derivatives that can self-assemble into nanostructures or serve as effective precursors for targeted therapeutics. Realizing this potential will require interdisciplinary collaboration between synthetic chemists, materials scientists, and biomedical researchers.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 5-oxohexanal, and how can its precursor be identified?

- Methodology : this compound is synthesized via ozonolysis of cycloalkenes. To identify the correct precursor, analyze the double bond position in cyclic alkenes. For example, ozonolysis of compound (2) CC1=CCCC1 (a cyclohexene derivative) cleaves the double bond to yield a six-carbon chain with a carbonyl group at the 5th position. Post-ozonolysis reductive workup (e.g., Zn/H2O) ensures aldehyde formation .

- Experimental Design : Use NMR spectroscopy to verify the precursor’s structure and GC-MS to confirm this compound’s identity.

Q. How can researchers distinguish this compound from structurally similar aldehydes?

- Methodology : Employ analytical techniques such as:

Q. What are the challenges in purifying this compound, and how can they be addressed?

- Methodology : this compound’s volatility and sensitivity to oxidation require careful handling. Use low-temperature distillation (under nitrogen) and stabilize the aldehyde group with anhydrous Na2SO4 during storage. Chromatographic purification (silica gel, 30% ethyl acetate/hexane) yields Rf = 0.33 .

Advanced Research Questions

Q. How does this compound participate in enantioselective organocatalytic reactions?

- Methodology : this compound acts as a Michael acceptor in asymmetric domino reactions. For example, under Jørgensen-Hayashi catalyst (10 mol%), it reacts with α,β-unsaturated aldehydes to form cyclohexenedicarbaldehydes with >99% enantiomeric excess (ee). Key steps:

Michael Addition : Nucleophilic attack by the catalyst on the α,β-unsaturated aldehyde.

Aldol Condensation : Intramolecular cyclization to form stereogenic centers .

- Data Contradiction Analysis : If low ee is observed, verify catalyst loading, solvent polarity, and reaction time. Longer times are required for electron-donating substituents .

Q. What computational models predict the reactivity of this compound in multi-step syntheses?

- Methodology : Use density functional theory (DFT) to calculate transition-state energies for reactions like the Michael-acetalization-Henry cascade. Compare theoretical outcomes (e.g., diastereomer ratios) with experimental results (e.g., cis:trans = 3:1 in hexahydrobenzochromenone synthesis) .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Methodology : Address contradictions by:

- Standardized Assays : Replicate COX-2 inhibition studies under identical conditions (cell line, concentration).

- Meta-Analysis : Compare data from peer-reviewed sources, excluding non-reproducible studies (e.g., non-peer-reviewed platforms like BenchChem) .

Q. What strategies improve the reproducibility of this compound-based protocols?

- Methodology :

- Detailed Reporting : Include exact Rf values, solvent ratios, and catalyst batches in supplementary data .

- Open-Access Validation : Share spectral data (NMR, IR) in repositories like PubChem to enable cross-validation .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.